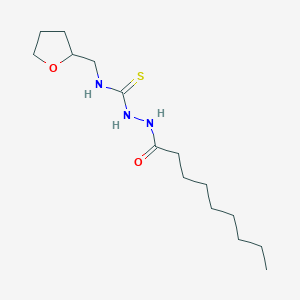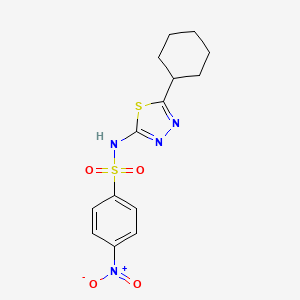![molecular formula C22H16BrNO3S B4686541 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)
3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Übersicht
Beschreibung
3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. The inhibition of PTP1B by this compound has shown promising results in the treatment of type 2 diabetes and obesity.
Wirkmechanismus
The mechanism of action of 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile involves the inhibition of this compound. This compound is a phosphatase that dephosphorylates the insulin receptor and other key signaling molecules in the insulin signaling pathway. The inhibition of this compound by this compound leads to increased insulin sensitivity and glucose uptake in peripheral tissues, which can improve glycemic control in patients with type 2 diabetes and obesity. In cancer cells, the inhibition of this compound can lead to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound is a potent inhibitor of this compound, with an IC50 value in the low nanomolar range. In vivo studies in animal models have shown that the inhibition of this compound by this compound leads to improved glucose tolerance and insulin sensitivity. This compound has also been shown to have anti-cancer effects in vitro and in vivo, with decreased tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile in lab experiments include its potency as a this compound inhibitor, its specificity for this compound over other phosphatases, and its potential therapeutic applications in type 2 diabetes and cancer. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for optimization of the synthesis method to improve yield and purity.
Zukünftige Richtungen
There are several future directions for the study of 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. The potential therapeutic applications of this compound in type 2 diabetes and cancer warrant further investigation, including clinical trials in humans. The role of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, also requires further study.
Wissenschaftliche Forschungsanwendungen
3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential therapeutic applications. The inhibition of this compound by this compound has shown promising results in the treatment of type 2 diabetes and obesity. This compound is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity and glucose uptake in peripheral tissues. This compound has also shown potential in the treatment of cancer, as this compound is overexpressed in many cancer cells and plays a role in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-[(4-bromophenyl)methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c23-19-11-9-17(10-12-19)16-27-20-6-4-5-18(13-20)14-22(15-24)28(25,26)21-7-2-1-3-8-21/h1-14H,16H2/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFIWQVRAPUGG-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4686458.png)
![ethyl 2-({2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4686466.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4686486.png)

![1-[3-(4-ethylphenoxy)propyl]-1H-imidazole](/img/structure/B4686507.png)

![2-methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B4686549.png)
![4-bromo-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4686555.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
![1'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5-ol](/img/structure/B4686567.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4686578.png)
